[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217689-47-8
VCID: VC2922947
InChI: InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H/t8-,10+;/m0./s1
SMILES: C1C(C(CN1)C2=CC=CC=C2F)CO.Cl
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride

CAS No.: 1217689-47-8

Cat. No.: VC2922947

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride - 1217689-47-8

Specification

CAS No. 1217689-47-8
Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H/t8-,10+;/m0./s1
Standard InChI Key BTPUGHCOEZKEFV-KXNXZCPBSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C2=CC=CC=C2F)CO.Cl
SMILES C1C(C(CN1)C2=CC=CC=C2F)CO.Cl
Canonical SMILES C1C(C(CN1)C2=CC=CC=C2F)CO.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride features a pyrrolidine ring with two key substituents: a 2-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position. The compound exists as a hydrochloride salt, which significantly impacts its physicochemical properties. The pyrrolidine ring serves as the core scaffold, while the strategic positioning of the fluorine atom on the phenyl ring at the ortho position (2-position) distinguishes this compound from similar analogs that have fluorine or other halogens at different positions .

The stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring is critical, with the specific (3S,4R) arrangement indicating precise spatial orientation of the substituents. This stereochemistry likely contributes significantly to the compound's three-dimensional structure and its ability to interact with biological targets. Related compounds with different halogen substitutions, such as [(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride, maintain similar core structures but differ in electronic properties and spatial arrangements due to the position and nature of the halogen .

Physical and Chemical Properties

The physical and chemical properties of [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can be inferred from structurally similar compounds. The predicted molecular weight would be approximately 245 g/mol, similar to the related chlorophenyl analog which has a molecular weight of 248.15 g/mol . As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form, making it suitable for various biomedical applications and experimental procedures.

Table 1: Estimated Physical Properties of [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₁₅ClFNOStructural analysis
Molecular Weight~245 g/molComparison with related compounds
AppearanceWhite to off-white crystalline solidTypical for similar hydrochloride salts
SolubilitySoluble in water, methanol, DMSOCommon for hydrochloride salts of similar structures
Melting Point180-200°C (estimated)Based on similar pyrrolidine derivatives
LogP~1.5-2.0Estimated based on structure
pKa~8.5-9.0Estimated for protonated pyrrolidine nitrogen

Stereochemical Significance

Stereochemical Configuration

The compound's name specifically indicates a (3S,4R) configuration, which denotes the absolute stereochemistry at the 3 and 4 positions of the pyrrolidine ring. This stereochemical information is crucial because it defines the three-dimensional arrangement of the substituents, which directly influences how the molecule interacts with biological targets. In the (3S,4R) configuration, the hydroxymethyl group at position 3 and the 2-fluorophenyl group at position 4 adopt specific spatial orientations relative to the pyrrolidine ring .

Stereoisomers with different configurations, such as (3R,4S), (3S,4S), or (3R,4R), would have different spatial arrangements of the substituents, potentially leading to significantly different biological activities. This principle is consistently observed among related compounds, where the stereochemical configuration plays a determinative role in biological activity, as seen in various patents involving similar structures .

Impact of Stereochemistry on Activity

The importance of stereochemistry in pyrrolidine derivatives is well-documented in pharmaceutical research. For compounds structurally similar to [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, the specific stereochemical configuration can dramatically affect binding affinity to target receptors and proteins. Patents covering related structures highlight how stereochemistry influences potency and selectivity in biological systems .

For instance, the patents for TrkA kinase inhibitors and MC4 receptor agonists that incorporate similar pyrrolidine scaffolds emphasize specific stereochemical requirements for optimal activity . These findings suggest that the (3S,4R) configuration in our target compound likely confers specific conformational properties that facilitate interaction with potential biological targets.

Synthesis Approaches

Challenges in Stereoselective Synthesis

The principal synthetic challenge lies in achieving the correct stereochemistry at the 3 and 4 positions of the pyrrolidine ring. Various approaches might be employed to address this challenge:

  • Asymmetric catalysis using chiral catalysts to induce the desired stereochemistry

  • Diastereoselective reactions where existing stereocenters influence the formation of new ones

  • Resolution techniques to separate stereoisomers if stereoselective synthesis proves challenging

  • Chiral chromatography for final purification to ensure stereochemical purity

Patent literature for related compounds suggests that stereoselective methods have been successfully developed for similarly structured molecules . For instance, methods used to synthesize TrkA kinase inhibitors with pyrrolidine cores likely involve strategies applicable to our target compound.

CompoundStructural DifferencePotential Impact on Activity
[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]methanol HClReference compoundBaseline activity
[(3S,4R)-4-(3-Fluorophenyl)pyrrolidin derivativesFluorine at meta positionDifferent electronic distribution; altered receptor interactions
[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol HClChlorine at para positionIncreased size of halogen; different electronic properties
[(3R,4S)-3-Fluoropiperidin-4-yl]methanol HClPiperidine ring instead of pyrrolidine; different position of fluorineDifferent ring conformation; altered pharmacophoric pattern

The structure-activity relationships (SAR) of pyrrolidine derivatives suggest that minor modifications in structure can significantly impact biological activity. The specific (3S,4R) stereochemistry combined with the 2-fluorophenyl substituent creates a unique three-dimensional arrangement that likely influences:

Analytical Characterization

Analytical TechniqueExpected Characteristic Features
¹H NMRSignals for pyrrolidine ring protons (3-4 ppm); aromatic protons from 2-fluorophenyl (7-8 ppm); hydroxymethyl protons (3.5-4.0 ppm)
¹³C NMRCharacteristic splitting patterns due to C-F coupling in the aromatic region; pyrrolidine carbon signals (45-60 ppm)
¹⁹F NMRSingle fluorine signal corresponding to the 2-fluorophenyl group
IROH stretch (3300-3500 cm⁻¹); C-F stretch (1000-1400 cm⁻¹); pyrrolidine C-N stretching (1200-1350 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to the free base (M-HCl)⁺; characteristic fragmentation pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator